molecular formula C20H20N2O3S B2743069 Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 921560-86-3

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2743069
CAS No.: 921560-86-3
M. Wt: 368.45
InChI Key: NRNIVPOZIWZQOT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 3,4-dimethylphenylacetamido group at the 2-position and an ethyl ester at the 6-position of the benzothiazole core. Benzothiazoles are known for diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties, often modulated by substituents on the heterocyclic core .

Key structural features of this compound include:

  • Benzothiazole scaffold: A bicyclic system with sulfur and nitrogen atoms, contributing to electron-deficient properties and π-π stacking interactions.
  • 3,4-Dimethylphenylacetamido group: A lipophilic substituent that may enhance membrane permeability and target binding via hydrophobic interactions.
  • Ethyl ester at position 6: A hydrolyzable group that can influence solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-19(24)15-7-8-16-17(11-15)26-20(21-16)22-18(23)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNIVPOZIWZQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzo[d]thiazole derivative with an acylating agent such as acetic anhydride.

    Attachment of the Dimethylphenyl Moiety: This step involves the reaction of the intermediate with 3,4-dimethylphenylacetic acid or its derivatives.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate involves several steps that typically start from benzothiazole derivatives. The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structural analysis indicates a significant angle between the thiazole and benzene rings, which may influence its biological interactions .

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that thiazole-based compounds demonstrated selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Activity Level
Ethyl 2-(...)-6-carboxylateA549 (Lung)23.30High
Similar Thiazole DerivativeMCF-7 (Breast)5.71Superior to standard (5-FU)

Anti-inflammatory Effects

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. This compound has shown potential as a COX-2 inhibitor, which is crucial for managing inflammation and pain . The compound's structure allows it to interact effectively with the COX enzyme, leading to reduced inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Ethyl 2-(...)-6-carboxylate24.49Significant
Other Thiazole DerivativeModerateHigh

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Case Study 1 : A study focusing on the efficacy of thiazole compounds in treating lung cancer revealed that certain derivatives significantly inhibited tumor growth in vivo models.
  • Case Study 2 : Research on anti-inflammatory agents demonstrated that compounds similar to this compound effectively reduced edema in animal models.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, resulting in the observed therapeutic effects.

Comparison with Similar Compounds

Benzothiazole Derivatives with Acetamido/Carboxamide Substituents

Several analogs share the benzothiazole core with variations in the acetamido and carboxamide groups:

Compound Name Substituents at Position 2 Position 6 Group Molecular Weight (g/mol) Key Properties/Activities
Target Compound 2-(3,4-Dimethylphenyl)acetamido Ethyl ester Not reported Predicted lipophilicity (logP ~3.5†)
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate Benzo[d]thiazole-2-carboxamido Ethyl ester 383.44 Density: 1.495 g/cm³; pKa: 5.41
2-Acetamido-N-[4-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide Acetamido with phenylsulfonamido-aryl linkage Carboxamide (aryl sulfonamide) ~450 (estimated) Synthesized via EEDQ coupling

Key Observations :

  • Ethyl esters (e.g., target compound, ) generally exhibit higher metabolic stability than free carboxylic acids but may act as prodrugs .

Benzoxazole Analogs with Cytotoxic Activity

highlights benzoxazole derivatives (e.g., 12c–12h) with acetamido-thioether linkages and significant cytotoxicity against HepG2 cells (IC50 values: 2.1–8.7 µM). These compounds induce apoptosis via BAX/Bcl-2 modulation and caspase-3 activation .

Comparison with Target Compound :

  • Heterocycle Difference : Benzoxazoles (oxygen atom) vs. benzothiazoles (sulfur atom). Sulfur’s larger atomic radius may enhance hydrophobic interactions and redox activity.
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound mirrors the 5-methyl/chloro substituents in benzoxazoles (e.g., 12f, 12h), which correlate with improved cytotoxicity .

Thiazole-Piperazine Hybrids

Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n, ) shares the 3,4-dimethylphenyl motif but incorporates a piperazine-thiazole framework.

Property Target Compound Compound 10n
Core Structure Benzothiazole Thiazole-piperazine hybrid
Molecular Weight ~380 (estimated) 508.3 ([M+H]+)
Functional Groups Ethyl ester, acetamido Ureido, piperazine, ester

Key Observations :

  • Piperazine in 10n introduces basicity and water solubility, contrasting with the target compound’s neutral acetamido group.
  • The ureido linkage in 10n may facilitate hydrogen bonding with biological targets, whereas the acetamido group in the target compound offers conformational flexibility.

Precursors and Structural Analogs

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6, , similarity 0.87) is a direct precursor to the target compound. Key differences include:

Property Precursor Target Compound
Position 2 Substituent -NH2 3,4-Dimethylphenylacetamido
LogP (Predicted) ~2.8 ~3.5
Bioactivity Limited data Expected enhanced activity due to lipophilic group

Other analogs, such as 2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid (CAS 30132-15-1, ), highlight the impact of replacing the ester with a carboxylic acid, reducing cell permeability but increasing polarity.

Biological Activity

Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate (CAS No. 921560-86-3) is a benzo[d]thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core, which is known for its pharmacological significance. The synthesis typically involves several steps:

  • Formation of the Benzo[d]thiazole Ring : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Acetamido Group : Reacting the benzo[d]thiazole derivative with an acylating agent like acetic anhydride.
  • Attachment of the Dimethylphenyl Moiety : Utilizing 3,4-dimethylphenylacetic acid derivatives.
  • Esterification : Converting the carboxylic acid group into an ethyl ester using ethanol.

This multi-step synthesis is crucial for producing compounds with specific biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 to 25 mm . this compound is hypothesized to possess similar antimicrobial capabilities due to its structural similarities.

Anticancer Properties

The compound has been explored for its potential anticancer activity. Studies on related thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a closely related compound exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line . The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes critical for cancer cell survival.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Compounds in this class have been reported to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These interactions could lead to therapeutic applications in metabolic disorders and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

  • Antimicrobial Screening : A study found that certain benzo[d]thiazole derivatives displayed significant antimicrobial activity against clinical isolates, suggesting that structural modifications can enhance efficacy .
  • Antitumor Activity : A series of thiazole-based compounds were tested against human tumor cell lines, revealing promising results in inhibiting tumor growth . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring are crucial for enhancing anticancer potency.
  • Mechanism Exploration : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins, providing insights into their mode of action and potential pathways involved in their biological effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against E. coli, S. aureus
AnticancerCytotoxicity against leukemia cell lines
Enzyme InhibitionInhibition of acyl coenzyme A cholesterol acyltransferase

Q & A

Q. What are the key synthetic routes for preparing Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides with α-haloketones.
  • Step 2 : Acetamido group introduction via nucleophilic substitution or coupling reactions (e.g., using EEDQ as a coupling agent in DMF under controlled pressure and temperature) .
  • Step 3 : Esterification at the 6-position using ethyl chloroformate or ethanol under acidic conditions.

Key reagents : EEDQ (Ethoxycarbonyl Ethylene Diamine), DMF (solvent), and chlorinating agents for intermediate steps. Yield optimization often requires iterative adjustments to reaction time (e.g., 3–8 hours) and temperature (80–120°C) .

Q. How is the compound structurally characterized in academic studies?

Standard characterization methods include:

  • NMR spectroscopy : Confirmation of acetamido (-NHCO-) and ester (-COOEt) groups via 1^1H and 13^{13}C signals.
  • HPLC : Purity assessment (e.g., 96.5% purity at 301 nm detection) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) to verify the molecular weight (433.9 g/mol) .

Table 1 : Representative Analytical Data

TechniqueKey ObservationsReference
1^1H NMRδ 1.3 (t, 3H, -COOCH2CH3), δ 2.2 (s, 6H, -CH3)
HPLC Retention7.03 min (CH3CN/H2O gradient)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological results (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Structural analogs : Minor substituent changes (e.g., halogen vs. methyl groups) significantly alter activity .
  • Solution : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Table 2 : Comparative Biological Activity of Analogues

Analog SubstituentIC50 (μM)Biological TargetReference
4-Fluorophenyl7.9BRAFV600E kinase
3,4-Dimethylphenyl12.4EGFR kinase

Q. What experimental strategies optimize the yield of the critical coupling step in synthesis?

The coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines is yield-sensitive. Optimization strategies include:

  • Catalyst screening : EEDQ vs. EDC/HOBt, with EEDQ showing superior efficiency in non-polar solvents .
  • Solvent effects : DMF enhances solubility but may require vacuum distillation to remove byproducts.
  • Temperature control : Maintaining 80°C during coupling minimizes side reactions (e.g., ester hydrolysis) .

Table 3 : Reaction Yield Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)
EEDQDMF8078
EDC/HOBtCH2Cl22552

Q. How do researchers design analogs to study structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Core modifications : Replacing the thiazole ring with triazolo-thiadiazine alters electronic properties and target binding .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the 3,4-dimethylphenyl position enhances kinase inhibition .
  • Linker optimization : Varying alkylene/phenylene spacers between the acetamido group and terminal moieties modulates solubility and bioavailability .

Q. What mechanistic insights exist for its biological activity?

Proposed mechanisms include:

  • Kinase inhibition : Competitive binding to ATP pockets in BRAFV600E or EGFR kinases, validated via molecular docking and enzymatic assays .
  • DNA intercalation : Planar benzo[d]thiazole intercalates into DNA, disrupting replication (observed in gel electrophoresis assays) .

Q. Methodological Guidance

Q. How to address low reproducibility in biological assays?

  • Standardize protocols : Use identical cell passage numbers, serum batches, and incubation times.
  • Control compounds : Include reference inhibitors (e.g., Imatinib for kinase assays) to benchmark activity .

Q. What purification techniques are recommended for isolating this compound?

  • Flash chromatography : CH2Cl2/MeOH (9:1) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystal purity (>95%) .

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